3-(Trifluoromethyl)azetidine

Catalog No.
S960950
CAS No.
1221349-18-3
M.F
C4H6F3N
M. Wt
125.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trifluoromethyl)azetidine

CAS Number

1221349-18-3

Product Name

3-(Trifluoromethyl)azetidine

IUPAC Name

3-(trifluoromethyl)azetidine

Molecular Formula

C4H6F3N

Molecular Weight

125.09 g/mol

InChI

InChI=1S/C4H6F3N/c5-4(6,7)3-1-8-2-3/h3,8H,1-2H2

InChI Key

YWMNMYONCOJLDA-UHFFFAOYSA-N

SMILES

C1C(CN1)C(F)(F)F

Canonical SMILES

C1C(CN1)C(F)(F)F

3-(Trifluoromethyl)azetidine (CAS 1221349-18-3) is a fluorinated four-membered saturated heterocycle utilized as a structural building block in medicinal and agrochemical synthesis. It serves as a rigid, metabolically stable bioisostere for secondary amines, piperidines, and morpholines[1]. For industrial buyers and synthetic chemists, its primary procurement value lies in its ability to simultaneously depress amine basicity, increase lipophilicity, and block oxidative metabolic liabilities at the 3-position without adding excessive molecular weight or conformational flexibility[2].

Substituting 3-(trifluoromethyl)azetidine with generic alternatives frequently compromises downstream lead optimization and formulation stability. Unsubstituted azetidine or 3-methylazetidine lack the strong electron-withdrawing CF3 group, resulting in highly basic amines (pKa > 10) that are prone to hERG-associated cardiotoxicity and rapid oxidative clearance [1]. Conversely, substituting with larger fluorinated rings, such as 3-(trifluoromethyl)pyrrolidine or piperidine, alters the spatial vector of the N-substituent and increases conformational flexibility, which can severely abrogate target binding affinity and increase the entropic penalty upon receptor engagement .

Basicity Reduction and hERG Liability Mitigation

The incorporation of the strongly electron-withdrawing trifluoromethyl group significantly depresses the basicity of the azetidine nitrogen. While unsubstituted azetidine exhibits a pKa of approximately 10.4, 3-(trifluoromethyl)azetidine demonstrates a predicted pKa of ~8.3 [1]. This >2.0 unit reduction in pKa decreases the physiological fraction of the protonated amine, directly mitigating off-target hERG channel binding liabilities common in basic drug candidates.

Evidence DimensionAmine pKa
Target Compound Data~8.3
Comparator Or BaselineAzetidine (~10.4)
Quantified Difference>2.0 unit reduction in pKa
ConditionsAqueous conditions, standard pKa prediction/measurement

Lowering basicity is a critical procurement criterion for mitigating hERG channel cardiotoxicity and improving membrane permeability in drug design.

Lipophilicity Enhancement for Membrane Permeability

The CF3 group provides a substantial boost to the lipophilicity of the polar azetidine core. 3-(trifluoromethyl)azetidine exhibits a logP of approximately 0.9 to 1.2, compared to the highly hydrophilic unsubstituted azetidine (logP ~ -0.1) [1]. This enhancement is critical for driving passive transcellular permeation while maintaining a low molecular weight footprint.

Evidence DimensionPartition Coefficient (logP)
Target Compound Data0.9 to 1.2
Comparator Or BaselineAzetidine (~ -0.1)
Quantified Difference~1.0 to 1.3 unit increase in logP
ConditionsStandard octanol-water partition

The increased lipophilicity provides a substantial boost to passive membrane permeability, which is crucial for achieving oral bioavailability in systemic and CNS indications.

Metabolic Stability and Clearance Reduction

The strategic placement of the CF3 group at the 3-position sterically and electronically shields the azetidine ring from oxidative metabolism. Compared to 3-methylazetidine, which is highly susceptible to CYP450-mediated hydroxylation, the robust C-F bonds (bond energy ~116 kcal/mol) in 3-(trifluoromethyl)azetidine completely block metabolism at this site [1]. This structural reinforcement reduces in vivo clearance rates.

Evidence DimensionOxidative metabolic liability at the 3-position
Target Compound DataMetabolically blocked at the 3-position
Comparator Or Baseline3-methylazetidine (susceptible to hydroxylation)
Quantified DifferenceComplete blockade of 3-position hydroxylation
ConditionsCYP450 microsomal stability assays

Procuring this fluorinated building block prevents rapid first-pass metabolism, significantly lowering in vivo clearance rates and extending the pharmacokinetic half-life of derived candidates.

Handling Stability and Stoichiometric Control

In procurement and process chemistry, the free base of 3-(trifluoromethyl)azetidine is a low-boiling, volatile liquid that complicates precise stoichiometric measurement. Sourcing the compound as a hydrochloride salt yields a stable, weighable solid that prevents evaporative loss during storage and handling . This physical form difference is essential for reproducible scale-up.

Evidence DimensionVolatility and handling stability
Target Compound DataHydrochloride salt (stable solid)
Comparator Or BaselineFree base (volatile liquid)
Quantified DifferenceElimination of evaporative loss
ConditionsAmbient laboratory storage and reaction setup

Utilizing the stable salt form ensures precise stoichiometric control during parallel synthesis and scale-up, eliminating yield variations caused by precursor evaporation.

Hit-to-Lead Optimization in CNS Drug Discovery

Utilizing the compound to replace basic amines, thereby enhancing blood-brain barrier (BBB) penetration via increased lipophilicity and reduced pKa[1].

Mitigation of Cardiotoxicity in Late-Stage Candidates

Swapping piperazine or pyrrolidine motifs for 3-(trifluoromethyl)azetidine to resolve hERG liabilities while maintaining the necessary hydrogen bond acceptor/donor profile [1].

Rigid Bioisosteric Replacement for Morpholines

Using the compound as a metabolically stable, low-molecular-weight alternative to morpholine rings in kinase inhibitors to improve ligand efficiency [2].

Agrochemical Active Ingredient Synthesis

Incorporating the CF3-azetidine motif to improve environmental persistence and metabolic stability against pest detoxifying enzymes [2].

XLogP3

0.9

Wikipedia

3-(Trifluoromethyl)azetidine

Dates

Last modified: 08-16-2023

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